molecular formula C11H12O4 B1273460 4-(4-formylphenoxy)butanoic Acid CAS No. 99865-70-0

4-(4-formylphenoxy)butanoic Acid

Cat. No. B1273460
CAS RN: 99865-70-0
M. Wt: 208.21 g/mol
InChI Key: GKECISRCTNHSNA-UHFFFAOYSA-N
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Description

The compound of interest, 4-(4-formylphenoxy)butanoic Acid, is not directly studied in the provided papers. However, the papers do discuss related compounds and reactions that can provide insight into the synthesis, molecular structure, and chemical properties of similar compounds. For instance, the synthesis of 4-hydroxy-2-butanone from formaldehyde and acetone is explored under supercritical conditions, which could be relevant to understanding the reactivity of the formyl group in the target compound . Additionally, the demethylation process of 4-(4-methoxyphenyl)butanoic acid to form 4-(4-hydroxyphenyl)butanoic acid without the use of organic solvents may offer a parallel to potential synthetic routes for the target compound .

Synthesis Analysis

The synthesis of related compounds involves the use of formaldehyde and acetone under supercritical conditions to form 4-hydroxy-2-butanone . This process occurs without a catalyst and has been studied for its kinetics and mechanism. Similarly, the demethylation of 4-(4-methoxyphenyl)butanoic acid to produce 4-(4-hydroxyphenyl)butanoic acid is achieved using aqueous HBr, which suggests a potential route for introducing the formyl group onto a phenoxybutanoic acid backbone .

Molecular Structure Analysis

The molecular structure of compounds similar to the target molecule has been studied, such as 4-(2-Naphthyl)butanoic acid, which crystallizes in a centrosymmetric space group and forms cyclic dimers through hydrogen bonding . This information can be extrapolated to hypothesize about the molecular structure of 4-(4-formylphenoxy)butanoic Acid, which may also exhibit specific crystalline and dimerization properties due to the presence of the carboxylic acid group.

Chemical Reactions Analysis

The reactivity of formaldehyde in the synthesis of 4-hydroxy-2-butanone is significant, as it undergoes side reactions in a supercritical state . This reactivity could be relevant when considering the stability and reactivity of the formyl group in 4-(4-formylphenoxy)butanoic Acid. Additionally, the transformations of 4-hydroxy-2-butenolide in water at various pH levels indicate that the compound undergoes tautomeric and acid-base transformations, which could be analogous to the behavior of the target compound under different pH conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound can be inferred from related studies. For example, the formation of 4-hydroxy-2-butanone and its subsequent dehydration suggests that the target compound may also be susceptible to dehydration reactions, affecting its physical state and reactivity . The solvent-free synthesis process for 4-(4-hydroxyphenyl)butanoic acid also indicates that the target compound might be crystallized directly from a reaction mixture, which could be important for its purification and characterization .

Scientific Research Applications

Carboxylic Acids and Muscle Chloride Channel Conductance

Carboxylic acids, including analogues of 4-(4-formylphenoxy)butanoic acid, have been studied for their impact on chloride membrane conductance in rat striated muscle. Chemical modifications to the structure of these compounds, such as the introduction of an aryloxyalkyl group, significantly affect their biological activity. An increase in biological activity was observed with the lengthening of the alkyl chain, highlighting the complex relationship between chemical structure and biological function (Carbonara et al., 2001).

Organic Solvent-Free Synthesis Processes

Research has been conducted on developing an organic solvent-free process for synthesizing key intermediates related to 4-(4-formylphenoxy)butanoic acid. This includes the synthesis of 4-(4-hydroxyphenyl)butanoic acid, a critical step in the production of certain pharmaceuticals. The process involves demethylation without the need for organic solvents, emphasizing the push towards more environmentally friendly chemical synthesis methods (Delhaye et al., 2006).

Optical Gating of Synthetic Ion Channels

4-oxo-4-(pyren-4-ylmethoxy) butanoic acid, a compound related to 4-(4-formylphenoxy)butanoic acid, has been used to demonstrate optical gating in nanofluidic devices. This involves the use of photolabile hydrophobic molecules to control the transport of ionic species in aqueous solutions through synthetic ion channels. Such research has potential applications in controlled release, sensing, and information processing (Ali et al., 2012).

Antimicrobial Activities of Derivatives

Derivatives of 4-(4-formylphenoxy)butanoic acid, such as 3-[(2-hydroxyphenyl)amino]butanoic acids, have been synthesized and tested for antimicrobial activities. These compounds have shown effectiveness against various bacterial and fungal species, indicating their potential as antimicrobial agents (Mickevičienė et al., 2015).

Solid-Phase Synthesis Applications

4-Formyl-3,5-dimethoxyphenol, a compound closely related to 4-(4-formylphenoxy)butanoic acid, has been utilized in the synthesis of acid-labile linkers and resins for solid-phase synthesis. This showcases the compound's utility in the preparation of peptides and non-peptides, highlighting its role in facilitating complex biochemical syntheses (Jin et al., 2001).

Photodegradation and Environmental Interaction

Studies have also explored the adsorption and degradation of phenoxyalkanoic acid herbicides, including compounds similar to 4-(4-formylphenoxy)butanoic acid, in various environments. These herbicides, which undergo photodegradation and interaction with soil and water, have been a focus for understanding their environmental impact and potential for groundwater contamination (Paszko et al., 2016).

Safety And Hazards

While specific safety data for 4-(4-formylphenoxy)butanoic Acid is not provided, general safety precautions for handling similar compounds include avoiding dust formation, not breathing in dust/fume/gas/mist/vapors/spray, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

4-(4-formylphenoxy)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c12-8-9-3-5-10(6-4-9)15-7-1-2-11(13)14/h3-6,8H,1-2,7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKECISRCTNHSNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10393253
Record name 4-(4-formylphenoxy)butanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10393253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-formylphenoxy)butanoic Acid

CAS RN

99865-70-0
Record name 4-(4-formylphenoxy)butanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10393253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

4-(4-Formylphenoxy)butyric acid ethyl ester (19.6 g, 75 mmol) was dissolved in methanol (250 mL) and 1N sodium hydroxide (100 mL) was added and the resulting mixture was stirred at room temperature for 16 hours. The organic solvent was evaporated in vacuo (40° C., 120 mBar) and the residue was acidified with 1N hydrochloric acid (110 mL). The mixture was filtered and washed with water and dried in vacuo to afford 14.3 g (91%) 4-(4-formylphenoxy)butyric acid as a solid. 1H-NMR (DMSO-d6): δ 1.99 (2H, p), 2.42 (2H, t), 4.13 (2H, t), 7.14 (2H, d), 7.88 (2H, d), 9.90 (1H, s), 12.2 (1H, bs). HPLC-MS (Method A): m/z=209 (M+1); Rt=2.19 min.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
G Shabir, S Arooj, A Saeed, MZ Hashmi… - Chemical Data …, 2023 - Elsevier
The present investigation deals with the synthesis and characterization of (E)-4-(4-(2-(3-(dicyanomethylene)-5,5-dimethylcyclohex-1-en-1-yl)vinyl)phenoxy)butanoic acid (SLN-01) and …
Number of citations: 0 www.sciencedirect.com
PR Hamann, LM Hinman, I Hollander… - Bioconjugate …, 2002 - ACS Publications
CD33 is expressed by acute myeloid leukemia (AML) cells in >80% of patients but not by normal hematopoietic stem cells, suggesting that elimination of CD33 + cells may be …
Number of citations: 730 pubs.acs.org
V Krchňák, J Smith, J Vágner - Collection of Czechoslovak …, 2001 - cccc.uochb.cas.cz
The acid lability of electron-rich N-benzylanilines has been exploited in a linker for the traceless solid-phase synthesis of benzimidazoles, 2-aminobenzimidazoles, quinoxalinones and …
Number of citations: 20 cccc.uochb.cas.cz
X Li, R Sun, H Wu, C Zheng, YQ Long - Bioorganic Chemistry, 2023 - Elsevier
The Hedgehog/Glioma-associated oncogene (Hh/GLI) signaling pathway plays an essential role in embryonic development and tissue homeostasis. Aberrant regulation of this pathway …
Number of citations: 3 www.sciencedirect.com
G Shabir, S Arooj, A Saeed, MZ Hashmi, T Hökelek…
Number of citations: 0

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